molecular formula C13H19N3O B2773035 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide CAS No. 510764-27-9

5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide

Cat. No. B2773035
CAS RN: 510764-27-9
M. Wt: 233.315
InChI Key: ZSFUVIVVIUJUAA-UHFFFAOYSA-N
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Description

5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide consists of a benzamide group with an amino group at the 5-position and a 4-methyl-piperidin-1-yl group at the 2-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide include a molecular formula of C13H18N2O2 and a molecular weight of 234.3 . More specific properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Serotonin Receptor Agonists : Compounds structurally related to 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide have been studied for their potential as serotonin 4 (5-HT4) receptor agonists. This research is particularly focused on developing compounds with favorable pharmacological profiles for gastrointestinal motility, although challenges remain in improving oral bioavailability due to poor intestinal absorption rates (Sonda et al., 2003).

  • Nonaqueous Capillary Electrophoresis : In analytical chemistry, derivatives of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide have been utilized in the development of nonaqueous capillary electrophoretic separation techniques. This method is used for quality control and analysis of pharmaceutical compounds, demonstrating its utility in the pharmaceutical industry (Ye et al., 2012).

  • Antipsychotic Agents : Research has also been conducted on heterocyclic analogs of this compound, exploring their potential as antipsychotic agents. These studies focus on evaluating the compounds' binding to various receptors, such as dopamine D2 and serotonin 5-HT2, and their efficacy in in vivo models (Norman et al., 1996).

  • Prokinetic Agents : Some derivatives have been studied for their prokinetic effects, which can stimulate gastrointestinal motility. This research is crucial in developing new treatments for gastrointestinal disorders (Harada et al., 2002).

  • Antineoplastic Agents : The role of similar compounds in cancer treatment has been explored, particularly as inhibitors of tyrosine kinase in chronic myelogenous leukemia. Understanding the metabolism of these compounds in patients is vital for developing effective cancer therapies (Gong et al., 2010).

  • Anaplastic Lymphoma Kinase Inhibitors : The impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, structurally related to 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide, has been studied. This research provides insights into the metabolic pathways of these compounds, which is crucial for their development as cancer treatments (Teffera et al., 2013).

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide is not specified in the search results. It’s used for proteomics research , which suggests it may interact with proteins in some way, but the exact mechanism is not clear.

Safety and Hazards

The safety and hazards of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide are not specified in the search results. For detailed safety information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-amino-2-(4-methylpiperidin-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)12-3-2-10(14)8-11(12)13(15)17/h2-3,8-9H,4-7,14H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFUVIVVIUJUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide

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